molecular formula C11H15Cl2N3 B2519600 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride CAS No. 2171866-51-4

3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

Cat. No.: B2519600
CAS No.: 2171866-51-4
M. Wt: 260.16
InChI Key: BIRSTAORIXBISB-UHFFFAOYSA-N
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Description

3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride is a heterocyclic compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the imidazoquinoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the imidazoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride
  • 3-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline dihydrochloride

Uniqueness

3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride is unique due to its specific methylation pattern and the resulting structural and electronic properties

Properties

IUPAC Name

3-methyl-6,7,8,9-tetrahydroimidazo[4,5-f]quinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14;;/h4-5,7,12H,2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRSTAORIXBISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=C2CCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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